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Compound of Interest

Compound Name: Tnik-IN-8

Cat. No.: B15136945

A note on the topic: Initial searches for "Tnik-IN-8" did not yield a specific molecule with this
identifier. The following guide focuses on NCB-0846, a well-characterized and potent inhibitor
of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview
as requested.

Core Structure and Properties

NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is
defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The key
structural features and properties are summarized in the table below.
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Property Value

Chemical Formula C21H21Ns02

Molecular Weight 375.4 g/mol

CAS Number 1792999-26-8

Appearance Crystalline solid

Solubility DMSO: 5 mg/mL, DMF: 1 mg/mL

O--INVALID-LINK--
SMILES CC[C@@H]10C2=CC=CC3=C2N=C(NC4=CC
=C(N=CN5)C5=C4)N=C3

InChl Key FYWRWBSYRGSWIQ-IYBDPMFKSA-N

Synthesis of NCB-0846

The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et
al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the
final compound. While the full, step-by-step protocol from the supplementary information is not
publicly available, the key reaction involves the coupling of a quinazoline core with a
benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on
the cyclohexane ring is crucial for its inhibitory activity against TNIK.

Quantitative Biological Activity

NCB-0846 is a potent inhibitor of TNIK with an ICso of 21 nM.[1][2] It also exhibits inhibitory
activity against other kinases at higher concentrations. The table below summarizes the key
guantitative data for NCB-0846.
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% Inhibition @

Target Assay Type ICs0 (NM) Reference
0.1 pM
Cell-free kinase
TNIK 21 >80% [1][3]
assay
Cell-free kinase
FLT3 - >80% [1]
assay
Cell-free kinase
JAK3 - >80%
assay
Cell-free kinase
PDGFRa - >80%
assay
Cell-free kinase
TRKA - >80%
assay
Cell-free kinase
CDK2/CycA2 - >80%
assay
Cell-free kinase
HGK - >80%

assay

Experimental Protocols

TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent
Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly
proportional to the kinase activity.

Materials:
e Recombinant human TNIK enzyme
e Myelin Basic Protein (MBP) as a substrate

e ATP
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o NCB-0846 or other test compounds

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

¢ Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2.5 mM
MnClz, 50 uM DTT)

Protocol:

Prepare serial dilutions of NCB-0846 in the kinase assay buffer.

e In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or
vehicle control.

« Initiate the kinase reaction by adding ATP.
 Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

o Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.

» Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30 minutes at room temperature.

e Measure the luminescence using a microplate reader.

o Calculate the percent inhibition for each concentration of the test compound and determine
the ICso value by fitting the data to a dose-response curve.

Wnt/B-catenin Signaling Pathway Inhibition Assay
(TCFILEF Reporter Assay)

This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of
TNIK in the Wnt signaling pathway.

Materials:
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HEK293 or other suitable cells
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

A plasmid for expressing a constitutively active form of -catenin or Wnt3a conditioned
medium

Transfection reagent
NCB-0846 or other test compounds

Luciferase assay reagent

Protocol:

Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.

After transfection, treat the cells with Wnt3a conditioned medium or a 3-catenin expressing
plasmid to activate the Wnt pathway.

Add serial dilutions of NCB-0846 or vehicle control to the cells.
Incubate the cells for 24-48 hours.
Lyse the cells and measure the luciferase activity using a luminometer.

Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific
inhibition of Wnt signaling.

Calculate the percent inhibition and ICso value.

Signaling Pathways and Experimental Workflows
Canonical Wnt/B-catenin Signaling Pathway

TNIK plays a crucial role in the canonical Wnt/(3-catenin signaling pathway by phosphorylating

the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-
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0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the
phosphorylation of TCF4.
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Extracellular Cell Membrane
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Destruction Complex Degradation

Click to download full resolution via product page

Caption: Canonical Wnt/B-catenin signaling pathway and the inhibitory action of NCB-0846 on
TNIK.

Experimental Workflow for TNIK Inhibitor
Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a
TNIK inhibitor like NCB-0846.
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Discovery & Initial Screening

Compound Library Screening

Primary Screen:
TNIK Kinase Assay (e.g., ADP-GIlo)

Hit Identification

In Vitro Validation

ICso Determination

Kinase Selectivity Profiling

Cellular Wnt Pathway Assay
(TCF/LEF Reporter)

Target Engagement Assay
(TCF4/TNIK Phosphorylation)

Preclinical |Evaluation

[Cell Growth & Colony Formation Assays)

En Vivo Xenograft Models)

[Pharmacokinetics & Toxicology]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the TNIK Inhibitor NCB-
0846]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136945#structure-and-synthesis-of-tnik-in-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Our mission is to be the trusted global source of Hastl
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